molecular formula C27H26N4O3S B2454929 3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1111961-87-5

3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2454929
CAS No.: 1111961-87-5
M. Wt: 486.59
InChI Key: HJSBRZXDSOWCFJ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, substituted with various functional groups such as methoxyethyl, methyl, phenyl, and oxazolyl groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests potential for interactions with nucleophilic or electrophilic sites, which could influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-methoxyethyl)-5-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyethyl)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-18-22(28-25(34-18)20-12-8-5-9-13-20)17-35-27-29-23-21(19-10-6-4-7-11-19)16-30(2)24(23)26(32)31(27)14-15-33-3/h4-13,16H,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSBRZXDSOWCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCOC)N(C=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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